molecular formula C17H21NO3S2 B2751583 N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1351648-75-3

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2751583
CAS No.: 1351648-75-3
M. Wt: 351.48
InChI Key: HUDXHKDMYJYMHY-UHFFFAOYSA-N
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Description

“N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide” is a complex organic compound. It contains a thiophene ring, a sulfonamide group, and a tetrahydronaphthalene group. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. Sulfonamides are a group of compounds containing a sulfur atom, two oxygen atoms, and a nitrogen atom. Tetrahydronaphthalene, also known as tetralin, is a polycyclic aromatic hydrocarbon derived from naphthalene by hydrogenation .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The structure would likely be determined using techniques like X-ray crystallography, NMR spectroscopy, and FT-IR spectroscopy .


Chemical Reactions Analysis

Thiophene rings can undergo various types of reactions including electrophilic substitution, nucleophilic substitution, and radical substitution . The sulfonamide group can participate in reactions like hydrolysis, and the tetrahydronaphthalene group can undergo oxidation and reduction reactions.

Scientific Research Applications

Potent Antagonists Development

A study highlighted the synthesis and characterization of derivatives of known thromboxane A2 prostanoid (TP) receptor antagonists, revealing remarkably potent new analogues. These derivatives, due to their potency and long-lasting inhibition of TP receptor signaling, may serve as promising leads for developing antithromboxane therapies, indicating their potential in cardiovascular disease research (Wang et al., 2014).

Carbonic Anhydrase Inhibition

Research on sulfonamide derivatives from indanes and tetralines has shown significant inhibitory effects against human carbonic anhydrase isozymes, particularly hCA I and hCA II. This suggests their application in designing inhibitors for conditions where carbonic anhydrase activity plays a crucial role, such as glaucoma and other eye disorders, as well as potential applications in diuretics and anticonvulsants (Akbaba et al., 2014).

Anticancer Research

The synthesis and biological evaluation of phenylaminosulfanyl-1,4-naphthoquinone derivatives have demonstrated potent cytotoxic activity against various human cancer cell lines. Compounds induced apoptosis and arrested the cell cycle at the G1 phase, indicating their potential as anticancer agents. Their low toxicity in normal human kidney cells further highlights their therapeutic potential (Ravichandiran et al., 2019).

Ocular Hypotensive Agents

Derivatives of benzo[b]thiophene-2-sulfonamide were explored for their potential as topically active inhibitors of ocular carbonic anhydrase, a promising approach for glaucoma treatment. Among these compounds, specific derivatives showed potent ocular hypotensive effects, making them suitable candidates for clinical evaluation in glaucoma therapy (Graham et al., 1989).

Herbicidal Activity

The synthesis of optically active sulfonamide compounds with a 2-arylsubstituted oxiranylmethyl structure demonstrated herbicidal activity, with the (S)-isomers being identified as the active forms. This research opens new avenues for the development of selective herbicides, showcasing the versatility of sulfonamide derivatives in agricultural applications (Hosokawa et al., 2001).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For example, many sulfonamides are used as antibiotics, where they inhibit the synthesis of folic acid in bacteria .

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylpropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S2/c1-17(19,16-7-4-10-22-16)12-18-23(20,21)15-9-8-13-5-2-3-6-14(13)11-15/h4,7-11,18-19H,2-3,5-6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDXHKDMYJYMHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC2=C(CCCC2)C=C1)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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